molecular formula C7H7NOS B1287996 3-Sulfanylbenzamide CAS No. 569339-15-7

3-Sulfanylbenzamide

Cat. No.: B1287996
CAS No.: 569339-15-7
M. Wt: 153.2 g/mol
InChI Key: YMJLGULXZAWKGM-UHFFFAOYSA-N
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Description

3-Sulfanylbenzamide is an organic compound characterized by the presence of a benzamide group substituted with a sulfanyl group at the third position of the benzene ring

Biochemical Analysis

Biochemical Properties

3-Sulfanylbenzamide plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with metallopeptidases, where the sulfanyl group coordinates with the active-site zinc ions, inhibiting the enzyme’s activity . This interaction is crucial for its potential use in designing inhibitors for metallohydrolases. Additionally, this compound has been shown to interact with proteins involved in zinc coordination, disrupting their function and leading to potential therapeutic applications .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by disrupting zinc coordination in proteins, which can affect cell signaling pathways, gene expression, and cellular metabolism . For instance, in HIV research, sulfanylbenzamide derivatives have shown potential in disrupting the zinc fingers of the viral protein NCp7, thereby inhibiting viral replication . This disruption can lead to changes in cellular processes, including altered gene expression and metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The sulfanyl group of this compound coordinates with zinc ions in metallopeptidases, inhibiting their activity . This inhibition occurs through the formation of a stable complex between the sulfanyl group and the zinc ion, preventing the enzyme from catalyzing its reaction. Additionally, this compound can inhibit or activate other enzymes by binding to their active sites, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity can decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can lead to sustained inhibition of target enzymes, affecting cellular processes over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including adverse impacts on liver and kidney function . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized primarily in the liver, where it undergoes enzymatic reactions that modify its structure and activity . These metabolic pathways can affect the compound’s bioavailability and efficacy, influencing its therapeutic potential. Additionally, this compound can impact metabolic flux and metabolite levels, further affecting cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, this compound can be transported into cells via specific membrane transporters, where it accumulates in the cytoplasm and interacts with target enzymes . This distribution is crucial for its biochemical activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with target enzymes and proteins . Specific targeting signals and post-translational modifications can direct this compound to particular cellular compartments, enhancing its efficacy. For example, the presence of a sulfanyl group can facilitate its localization to zinc-rich regions, where it can effectively inhibit metallopeptidases .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Sulfanylbenzamide can be synthesized through several methods. One common approach involves the direct condensation of carboxylic acids and amines in the presence of diatomite earth immobilized with a Lewis acidic ionic liquid, such as zirconium tetrachloride, under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and mild reaction conditions.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. These methods are scalable and can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3-Sulfanylbenzamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The benzamide group can be reduced to form corresponding amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products:

    Oxidation: Sulfinylbenzamide and sulfonylbenzamide.

    Reduction: Benzylamine derivatives.

    Substitution: Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

Comparison with Similar Compounds

  • Sulfonamides
  • Sulfinamides
  • Sulfonamides

Properties

IUPAC Name

3-sulfanylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NOS/c8-7(9)5-2-1-3-6(10)4-5/h1-4,10H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMJLGULXZAWKGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40592833
Record name 3-Sulfanylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40592833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

569339-15-7
Record name 3-Sulfanylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40592833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-mercaptobenzoic acid (1.00 g, 6.49 mmol) in DME (ethyleneglycol-dimethylether, ˜15 ml) was added N-methylmorpholine (1.5 ml, 13.6 mmol) and isobutylchloroformate (1.77 ml, 13.6 mmol) under a flow of nitrogen. The clear solution quickly became a cloudy mixture and the temperature started to rise. After stirring for half an hour the reaction was filtered and then treated with 0.5M NH3 in dioxane (27 ml, 13.5 mmol). The reaction was treated with sodium methoxide in methanol, then quenched with 2N HCl until pH=4 and then concentrated in vacuo to a white paste. This was partitioned between CHCl3 and H2O (3×100 ml) and the organic layer dried (MgSO4) and concentrated in vacuo to a white solid (1.6 g). This was dissolved in H2O, basified (2N NaOH, pH=10) and the aqueous washed with CHCl3. The aqueous was acidified (2N HCl, pH=2) then extracted with CHCl3 (2×50 ml). The organic extracts were dried (MgSO4) then concentrated in vacuo to give 3-mercaptobenzamide as a white solid (501 mg).
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1 g
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reactant
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1.5 mL
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1.77 mL
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15 mL
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27 mL
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sodium methoxide
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